![molecular formula C22H17NO3 B2581706 6-(4-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 124214-25-1](/img/structure/B2581706.png)

6-(4-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(4-Ethoxyphenyl)benzodbenzazepine-5,7-dione” is a versatile material used in scientific research. Its unique structure allows for diverse applications, such as drug development, organic synthesis, and material science.

Synthesis Analysis

While specific synthesis methods for “6-(4-Ethoxyphenyl)benzodbenzazepine-5,7-dione” were not found, related compounds have been synthesized using reactions of 2-aminophenols with alkynones . This method could potentially be adapted for the synthesis of “6-(4-Ethoxyphenyl)benzodbenzazepine-5,7-dione”.Molecular Structure Analysis

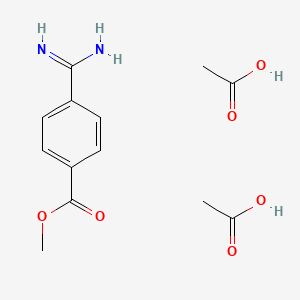

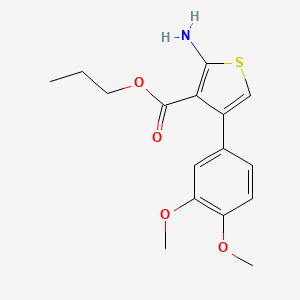

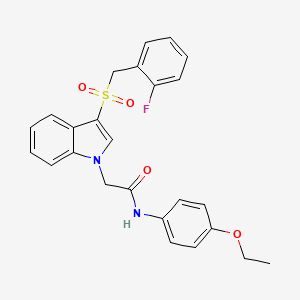

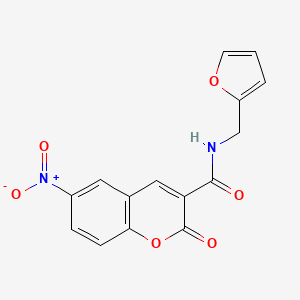

The molecule contains a total of 46 bonds, including 29 non-H bonds, 20 multiple bonds, 3 rotatable bonds, 2 double bonds, and 18 aromatic bonds. It also features 3 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 imide, and 1 aromatic ether .Physical And Chemical Properties Analysis

The compound has a molecular formula of C22H17NO3. It contains several functional groups, including an ether and an imide, which could influence its physical and chemical properties .Applications De Recherche Scientifique

Enzymatic Synthesis and Microbial Reduction

Research demonstrates the use of microbial reduction processes in synthesizing key intermediates for medicinal chemistry. For instance, Patel et al. (1991) explored the stereospecific microbial reduction of 4,5-dihydro-4-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-1-benzazepin-2,3-dione, highlighting the potential of utilizing microorganisms in producing high-purity chemical compounds (Patel et al., 1991).

Antagonists of Neurological Receptors

Guzikowski et al. (1997) synthesized racemic tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists for NMDA and AMPA receptors, demonstrating their potential in neurological research and as therapeutic agents for neurological disorders (Guzikowski et al., 1997).

Antimicrobial and Anti-inflammatory Agents

Kendre et al. (2015) focused on synthesizing benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety, evaluating their antimicrobial and anti-inflammatory activities. This research underscores the potential of such compounds in developing new therapeutic agents (Kendre et al., 2015).

Anticancer Activity

Phutdhawong et al. (2012) synthesized and evaluated naphthoquinones fused benzazepines for their anticancer activity against various cancer cell lines, indicating the potential of such compounds in cancer research (Phutdhawong et al., 2012).

Conjugated Polyelectrolytes for Solar Cells

Hu et al. (2015) developed a novel n-type conjugated polyelectrolyte for use as an electron transport layer in polymer solar cells, showcasing the application of benzazepine derivatives in enhancing energy conversion efficiency (Hu et al., 2015).

Liquid Crystals and Mesomorphic Studies

Yeap et al. (2010) synthesized and studied the thermal and mesomorphic behavior of heterocyclic liquid crystals containing 1,3-oxazepine-4,7-dione cores, highlighting their significance in material science and display technology (Yeap et al., 2010).

Propriétés

IUPAC Name |

6-(4-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3/c1-2-26-16-13-11-15(12-14-16)23-21(24)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(23)25/h3-14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPVPSVXDPDUOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601323653 |

Source

|

| Record name | 6-(4-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26660193 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

124214-25-1 |

Source

|

| Record name | 6-(4-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2581625.png)

![(1S)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2581629.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2581633.png)

![2,4-Dichloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B2581634.png)

![3-benzyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581637.png)

![methyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2581641.png)

![9-Ethoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid](/img/structure/B2581642.png)